![molecular formula C9H12N2O5S2 B14322458 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide CAS No. 108966-59-2](/img/structure/B14322458.png)
4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a hydroxypropylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by sulfonation and subsequent introduction of the hydroxypropylsulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxypropylsulfanyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
- 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzoic acid
- 4-[(3-Hydroxypropyl)sulfanyl]benzoic acid
Comparison: Compared to similar compounds, 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
108966-59-2 |
|---|---|
Molekularformel |
C9H12N2O5S2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-(3-hydroxypropylsulfanyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-18(15,16)7-2-3-9(17-5-1-4-12)8(6-7)11(13)14/h2-3,6,12H,1,4-5H2,(H2,10,15,16) |
InChI-Schlüssel |
SFAAYTTWBINRON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])SCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
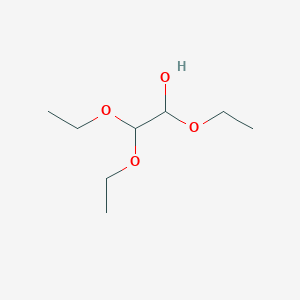

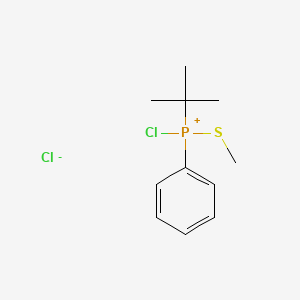
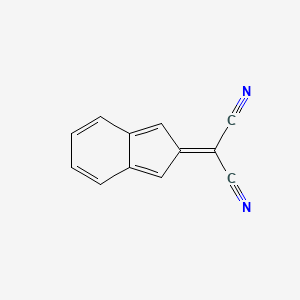
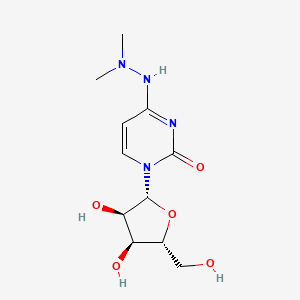
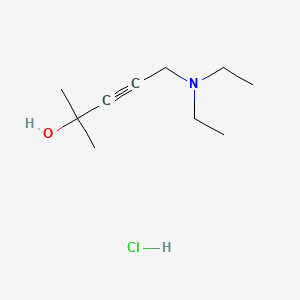
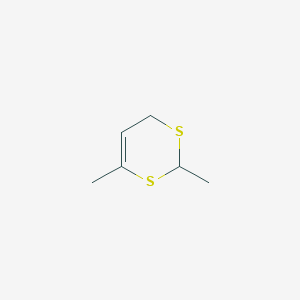


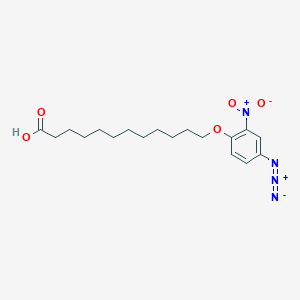
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
